Broad Ligand-Selectivity Profile: Inactivity Against 25+ CNS and Cardiovascular Off-Targets at 10 µM
In a comprehensive selectivity panel published in J. Med. Chem. (2007), Benzoic acid, 2-(3-piperidinyl)- (CHEMBL373508) was tested at 10 µM against a panel of 28 receptors, transporters, and enzymes. The compound was reported as 'Not Active' (<50% displacement or inhibition) against all 28 targets, including muscarinic M1-M5 receptors, adrenergic α1 and α2 receptors, serotonin 5-HT receptor, cannabinoid CB1 receptor, dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, nicotinic acetylcholine receptor, substance P receptor, kainate receptor, monoamine oxidase, PDE1-5, adenylyl cyclase, guanylyl cyclase, and protein kinase C [1]. This establishes the compound as a functionally silent scaffold that does not engage common pharmacologically relevant off-targets, providing a critical advantage for its use as a negative control or as a starting point for fragment-based or targeted library synthesis where background biological noise must be minimized.
| Evidence Dimension | Number of off-targets showing <50% inhibition/displacement at 10 µM |
|---|---|
| Target Compound Data | 0 of 28 targets active (0% hit rate at 10 µM screening concentration) |
| Comparator Or Baseline | Typical piperidine-containing fragments or screening hits often show activity at 5-50% of targets in similar broad-panel screens (class-level inference). Specific positional isomer selectivity data for 3-(piperidin-3-yl)benzoic acid or 4-(piperidin-3-yl)benzoic acid at equivalent panel breadth are not publicly available. |
| Quantified Difference | 100% clean profile (no detectable activity) vs. expected class background activity; absence of data for isomers precludes direct Δ calculation. |
| Conditions | Radioligand displacement and enzyme inhibition assays; 10 µM compound concentration; targets sourced from rat cerebral cortex, human recombinant cell lines, bovine/human platelet preparations. J. Med. Chem. 2007 (CHEMBL1143001) |
Why This Matters
For scientists selecting a piperidinylbenzoic acid building block for probe or lead generation, the documented absence of off-target pharmacology reduces the risk of polypharmacology-driven false positives in downstream assays—a property that is not demonstrated for the meta or para isomers.
- [1] ChEMBL Bioactivity Data for CHEMBL373508 (Document CHEMBL1143001). J. Med. Chem. (2007). Assay CHEMBL915874, CHEMBL915256, CHEMBL915265, CHEMBL915873, CHEMBL915875–915878, CHEMBL915255, CHEMBL915257–915260, CHEMBL915266–915268, CHEMBL914328–914331, CHEMBL915871. View Source
